molecular formula C18H19N3O4 B252256 N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide

N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide

カタログ番号 B252256
分子量: 341.4 g/mol
InChIキー: XCESFPVPURELAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is a selective inhibitor of the heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of various client proteins.

作用機序

DBeQ selectively binds to the ATP-binding site of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide, preventing the ATP-dependent conformational changes required for the stabilization and activation of client proteins. This leads to the degradation of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, resulting in the inhibition of their downstream signaling pathways.
Biochemical and physiological effects:
DBeQ has been shown to have a potent inhibitory effect on N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins in various cell lines and animal models. This leads to a wide range of biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses.

実験室実験の利点と制限

DBeQ has several advantages for lab experiments, including its high potency and selectivity, its ability to target multiple signaling pathways, and its potential for use in combination therapy. However, DBeQ also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

将来の方向性

There are several future directions for the study of DBeQ, including the optimization of its pharmacokinetic properties, the identification of new N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, the development of combination therapies, and the exploration of its potential in other diseases, such as viral infections and metabolic disorders. Additionally, the use of DBeQ as a tool compound for the study of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent signaling pathways may provide valuable insights into the mechanisms of various diseases and the development of new therapeutic strategies.

合成法

The synthesis of DBeQ involves a multistep process that includes the reaction of 3-acetyl-6-methylpyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting product with N-tert-butoxycarbonyl-1,2-ethylenediamine. The final step involves the deprotection of the N-terminus to yield DBeQ. The synthesis of DBeQ has been optimized to produce high yields and purity.

科学的研究の応用

DBeQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, DBeQ has been shown to inhibit the growth and survival of cancer cells by targeting N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, such as HER2, EGFR, and Akt. In neurodegenerative disorders, DBeQ has been shown to protect neuronal cells from protein misfolding and aggregation, which are hallmarks of diseases such as Alzheimer's and Parkinson's. In inflammatory diseases, DBeQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

特性

分子式

C18H19N3O4

分子量

341.4 g/mol

IUPAC名

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H19N3O4/c1-12-2-3-14(11-21-12)18(23)20-7-6-19-17(22)13-4-5-15-16(10-13)25-9-8-24-15/h2-5,10-11H,6-9H2,1H3,(H,19,22)(H,20,23)

InChIキー

XCESFPVPURELAI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=C(C=C2)OCCO3

正規SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=C(C=C2)OCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。